2-(Methylamino)acetamide

Description

BenchChem offers high-quality 2-(Methylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

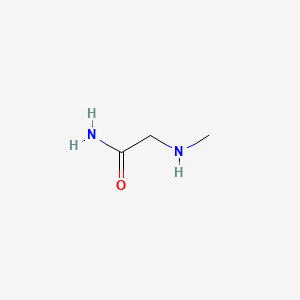

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBFWSMELCDMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902419 | |

| Record name | NoName_1662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-76-6 | |

| Record name | N-Methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)acetamide, also known as sarcosinamide, is a versatile primary amide derivative of the N-methylated amino acid sarcosine. Its simple yet functional structure, featuring a secondary amine and a primary amide, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and applications of 2-(methylamino)acetamide, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of 2-(Methylamino)acetamide in Chemical Biology and Drug Discovery

The strategic incorporation of small, functionalized building blocks is a cornerstone of modern drug design. 2-(Methylamino)acetamide (Figure 1) represents a key scaffold, offering a unique combination of hydrogen bonding capabilities, polarity, and reactive handles for further chemical modification. Its structural relationship to sarcosine, a naturally occurring amino acid derivative implicated in various biological processes, further underscores its potential as a pharmacologically relevant moiety.

This technical guide aims to consolidate the available information on 2-(methylamino)acetamide, providing a single, in-depth resource for scientists. By detailing its core properties and potential applications, we seek to empower researchers to leverage this compound in their synthetic and drug discovery endeavors.

Figure 1. Chemical structure of 2-(Methylamino)acetamide.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in research and development. This section details the known and predicted properties of 2-(methylamino)acetamide.

General and Predicted Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| CAS Number | 6250-76-6 | [1] |

| Synonyms | Sarcosinamide, N-Methylglycinamide | [1] |

| Appearance | White to off-white crystalline powder (for hydrochloride salt) | [2] |

| Melting Point | 70-72 °C (predicted) | [3] |

| Boiling Point | 229.2 ± 23.0 °C (predicted) | [3] |

| Density | 1.005 ± 0.06 g/cm³ (predicted) | [3] |

| pKa (secondary amine) | ~8.5 - 9.5 (estimated) | |

| Solubility | Soluble in water and polar organic solvents | [2] |

| LogP | -1.3089 (computational) | [1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. In a solvent like D₂O, the N-methyl protons of the hydrochloride salt are anticipated to appear as a singlet between δ 2.7 and 2.9 ppm.[2] The methylene protons adjacent to the amine and the amide carbonyl would likely appear as a singlet further downfield. The exchangeable protons of the primary amide and the secondary amine would be visible in a non-deuterated solvent.

-

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(methylamino)acetamide will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amide.

-

C=O stretching (Amide I band): A strong absorption around 1680-1630 cm⁻¹.

-

N-H bending (Amide II band): An absorption in the range of 1640-1550 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 88. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement, which would result in characteristic fragment ions.

Synthesis and Reactivity

The synthesis of 2-(methylamino)acetamide can be approached through several routes, primarily involving the formation of the amide bond or the alkylation of an amine.

Synthetic Strategies

A common and straightforward approach to synthesize 2-(methylamino)acetamide involves the reaction of a haloacetamide with methylamine.

Figure 2. General synthetic scheme for 2-(Methylamino)acetamide.

3.1.1. Detailed Experimental Protocol: Synthesis from 2-Chloroacetamide and Methylamine

This protocol describes a general procedure for the synthesis of 2-(methylamino)acetamide.

Materials:

-

2-Chloroacetamide

-

Methylamine (40% solution in water or as a gas)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-chloroacetamide in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of methylamine solution to the cooled solution of 2-chloroacetamide with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove any precipitated methylamine hydrochloride.

-

Extract the filtrate with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Key Reactivity

The chemical behavior of 2-(methylamino)acetamide is dictated by its two primary functional groups: the secondary amine and the primary amide.

-

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation and acylation reactions to introduce a wide range of substituents.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield sarcosine and ammonia.

-

Reactions with Carbonyl Compounds: The secondary amine can participate in condensation reactions with aldehydes and ketones to form imines or enamines.

Applications in Drug Development and Research

The structural features of 2-(methylamino)acetamide make it a valuable synthon in the development of new therapeutic agents.

Role as a Bioactive Scaffold

Derivatives of 2-(methylamino)acetamide have been investigated for a range of pharmacological activities, including their potential as enzyme inhibitors. The ability of the amide and amine groups to participate in hydrogen bonding interactions makes this scaffold suitable for targeting the active sites of various enzymes. For instance, acetamide derivatives have been explored as inhibitors for enzymes like cyclooxygenase-II (COX-II).

Utility in Peptide and Peptidomimetic Synthesis

As the amide of sarcosine, 2-(methylamino)acetamide can be used as a building block in the synthesis of peptides and peptidomimetics. The N-methylation of the peptide backbone can impart unique conformational properties and improve metabolic stability. [2]

Safety, Handling, and Toxicology

Appropriate safety precautions are essential when working with 2-(methylamino)acetamide and its derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

The hydrochloride salt of 2-(methylamino)acetamide is classified as a skin and eye irritant. [4] It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Toxicology Profile

While specific toxicological data for 2-(methylamino)acetamide is limited, the general toxicity of short-chain aliphatic amides should be considered. These compounds can be irritants and may have other health effects upon prolonged or high-level exposure. A thorough risk assessment should be conducted before handling this compound.

Conclusion

2-(Methylamino)acetamide is a valuable and versatile building block with significant potential in drug discovery and chemical biology. Its straightforward synthesis, combined with the reactivity of its amine and amide functionalities, provides a platform for the creation of diverse molecular libraries. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, and it is hoped that this will serve as a valuable resource for researchers in the field.

References

-

PubChem. 2-(Methylamino)acetamide hydrochloride. [Link]

Sources

- 1. Synthesis of "no-carrier-added" carbon-11 SarCNU: the sarcosinamide analog of the chemotherapeutic agent BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylamino)acetamide CAS number

An In-Depth Technical Guide to 2-(Methylamino)acetamide and its Hydrochloride Salt

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)acetamide, also known by its synonym Sarcosinamide, and its commonly used hydrochloride salt. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical properties, synthesis, analytical characterization, and applications. Emphasis is placed on the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical insight. This guide covers nomenclature, physical and chemical properties, detailed synthesis and analytical workflows, and critical safety and handling protocols, establishing a thorough resource for laboratory and development settings.

Nomenclature and Compound Identification

Precise identification is critical in scientific research. 2-(Methylamino)acetamide is a simple yet versatile molecule, and it is most frequently handled in its hydrochloride salt form to improve stability and solubility.[1]

-

2-(Methylamino)acetamide (Free Base)

-

2-(Methylamino)acetamide Hydrochloride (Salt)

The Chemical Abstracts Service (CAS) registry numbers provide unambiguous identification across global databases.[1] The hydrochloride salt is the focus of much of the available literature due to its practical advantages in laboratory settings.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application, from designing synthesis reactions to formulating it for biological assays. 2-(Methylamino)acetamide hydrochloride is a white to off-white crystalline powder that is soluble in water.[1] Its hygroscopic nature, meaning it readily absorbs moisture from the air, necessitates careful storage in a dry environment.[1]

| Property | 2-(Methylamino)acetamide (Free Base) | 2-(Methylamino)acetamide Hydrochloride | Source(s) |

| CAS Number | 6250-76-6 | 5325-64-4 | [2][3] |

| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | [2][3] |

| Molecular Weight | 88.11 g/mol | 124.57 g/mol | [2][3] |

| Appearance | - | White crystalline powder | [1] |

| Solubility | - | Soluble in water | [1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | - | [2] |

| LogP | -1.3089 | - | [2] |

The crystalline structure of the hydrochloride salt is stabilized by a network of hydrogen bonds involving the amide group, the protonated methylamino group, and the chloride counterion.[1] This robust structure contributes to its stability as a solid.

Synthesis and Manufacturing

The synthesis of 2-(Methylamino)acetamide hydrochloride is a straightforward process, making it an accessible building block for more complex molecules. The primary method involves the formation of an amide bond followed by salt formation.

General Synthesis Protocol

The core of the synthesis is the reaction between a methylamine source and an activated acetic acid derivative. The final step is the addition of hydrochloric acid, which protonates the secondary amine to form the hydrochloride salt, a step that enhances the compound's stability and water solubility.[1]

A common laboratory-scale approach involves:

-

Amide Formation: Reacting methylamine with an acylating agent like chloroacetyl chloride or acetic anhydride. The use of a chloro-substituted starting material, such as 2-chloro-N-substituted acetamide, followed by nucleophilic substitution with methylamine, is also a viable route.[4]

-

Salt Formation: The resulting 2-(Methylamino)acetamide free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.[1]

Applications in Research and Drug Development

The utility of 2-(Methylamino)acetamide stems from its simple structure, which incorporates both a secondary amine and a primary amide. This makes it a versatile tool in several scientific domains.

-

Synthetic Chemistry Building Block: The presence of reactive amine and amide groups allows it to serve as a foundational component for synthesizing more complex organic molecules and pharmaceutical intermediates. [1]* Peptide and Protein Research: Its structural similarity to small peptides makes it a useful model compound for studying peptide-protein interactions or protein folding mechanisms. [1]* Pharmaceutical Development: The acetamide functional group is a common motif in many clinically approved drugs used for pain, inflammation, and infections. [5]As a simple acetamide derivative, this compound serves as a valuable precursor in the development of novel therapeutic agents. [1]* Biochemical Research: It is employed as a reagent in various biochemical assays and has been explored for use in proteomics for labeling proteins to study their functions and interactions. [1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. Both the free base and the hydrochloride salt have associated hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

The Globally Harmonized System (GHS) classifications highlight the potential risks.

| Hazard Statement | 2-(Methylamino)acetamide (Free Base) | 2-(Methylamino)acetamide Hydrochloride | Source(s) |

| H302: Harmful if swallowed | Yes | - | [2] |

| H315: Causes skin irritation | Yes | Yes | [2][3] |

| H318/H319: Causes serious eye damage/irritation | H318 (Damage) | H319 (Irritation) | [2][3] |

| H335: May cause respiratory irritation | Yes | Yes | [2][3] |

Handling and PPE

-

Engineering Controls: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [6][7]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [6] * Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat. [6] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [6]* Hygiene: Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the laboratory. [8]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][7]* Given the compound's hygroscopic nature, storage with a desiccant is recommended to prevent moisture absorption. [1]

Conclusion

2-(Methylamino)acetamide and its hydrochloride salt are fundamental chemical reagents with significant utility in synthetic chemistry, biochemistry, and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an important building block for researchers. This guide has provided a comprehensive technical overview, from its basic identification and properties to its synthesis, analysis, applications, and safe handling. By understanding the causality behind the protocols and the inherent properties of the molecule, scientists can effectively and safely leverage this compound in their research and development endeavors.

References

- Smolecule. (2023, August 15). Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4.

- ChemScene. 6250-76-6 | 2-(Methylamino)acetamide.

- PubChem. 2-(Methylamino)acetamide hydrochloride | C3H9ClN2O | CID 13892956.

- Fisher Scientific. (2009). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519 Section 1.

- CymitQuimica. CAS 6972-77-6: 2-Cyano-N-[(methylamino)carbonyl]acetamide.

- Cheméo. Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3).

- Smolecule. (2023, August 15). Buy N,N-dimethyl-2-(methylamino)acetamide | 1857-20-1.

- Alfa Chemistry. CAS 1857-20-1 Acetamide,N,N-dimethyl-2-(methylamino)-.

- ChemicalBook. (2023, June 3). Chemical Safety Data Sheet MSDS / SDS - N-Methyl-2-(methylamino)acetamide HCl.

- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

- Benchchem. Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.

- Fisher Scientific. (2025, December 19).

- New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.

- SyntheticPage. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.

- Apollo Scientific. (2022, May 18). 2-Cyano-N-methylacetamide.

- ResearchGate. (2025, August 6). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology | Request PDF.

- Benchchem. Protocol for N-Butyl-2-(methylamino)

- Google Patents.

- MDPI. (2023, July 13).

Sources

- 1. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(Methylamino)acetamide hydrochloride | C3H9ClN2O | CID 13892956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. westliberty.edu [westliberty.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Aqueous Solubility of 2-(Methylamino)acetamide Hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, bioavailability, and formulation design. This guide provides a comprehensive technical overview of 2-(Methylamino)acetamide hydrochloride, a molecule of interest in biochemical and pharmaceutical research.[1] While specific experimental solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical factors governing its solubility and provides detailed, field-proven methodologies for its empirical determination. The focus is on establishing robust, reproducible, and scientifically sound solubility data through an understanding of thermodynamic principles and the application of gold-standard analytical techniques.

Introduction: The Central Role of Solubility

2-(Methylamino)acetamide hydrochloride (C₃H₉ClN₂O, MW: 124.57 g/mol ) is a hydrochloride salt of an amide derivative of acetic acid.[1] Its structure, featuring a secondary amine and an amide functional group, makes it a potential building block in organic synthesis and a candidate for biological activity exploration.[1] The hydrochloride salt form is typically employed to enhance the physicochemical properties of the parent molecule, most notably its aqueous solubility and stability.[2]

In drug discovery and development, aqueous solubility is not merely a data point but a cornerstone of a compound's profile. Poor solubility can lead to a cascade of challenges, including:

-

Limited and erratic intestinal absorption, resulting in low bioavailability.[3]

-

Difficulties in preparing stock solutions for in vitro biological assays, leading to unreliable data.[4]

-

Significant hurdles in developing parenteral (injectable) formulations.[2]

-

Increased time and cost associated with developing complex formulations to overcome solubility limitations.[3]

This guide, therefore, is structured to provide both the theoretical underpinnings and the practical workflows necessary to accurately characterize the aqueous solubility of 2-(Methylamino)acetamide hydrochloride.

Theoretical Framework: Factors Governing Solubility

The solubility of any compound is a complex interplay of its intrinsic properties and the characteristics of the solvent system.[5] For an ionizable molecule like 2-(Methylamino)acetamide hydrochloride, the following factors are paramount.

The Impact of pH and Ionization

As a hydrochloride salt of a secondary amine, the compound's solubility is intrinsically linked to the pH of the aqueous medium. The methylamino group is basic and will exist in equilibrium between its protonated (ionized, cationic) form and its neutral (free base) form. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[6]

For a weak base, the equation is: pH = pKa + log([Base] / [Acid])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the conjugate acid (the protonated amine).

-

[Base] is the concentration of the neutral, free base form.

-

[Acid] is the concentration of the ionized, protonated form.

The ionized form, being charged, interacts much more favorably with polar water molecules, leading to significantly higher aqueous solubility. At a pH below the pKa, the protonated (ionized) form dominates, enhancing solubility. Conversely, as the pH rises above the pKa, the equilibrium shifts towards the neutral, less soluble free base form, which may precipitate out of solution.[7][8] Therefore, determining the solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) is critical.[9]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a substance that can be dissolved in a solvent under conditions where the dissolved solute is in equilibrium with an excess of the solid substance.[10] This measurement is determined over an extended period (e.g., 24 hours or more) to ensure equilibrium is reached and is considered the "gold standard" for lead optimization and formulation development.[4][11]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4] The measurement is rapid (often under 2 hours) and is well-suited for high-throughput screening in early discovery.[4][12] However, kinetic solubility values are often higher than thermodynamic solubility because there may not be enough time for the compound to form a stable crystal lattice, often resulting in an amorphous precipitate.[13]

For a definitive characterization required in later-stage research and development, thermodynamic solubility is the required metric.

Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the Shake-Flask Method , as endorsed by regulatory bodies and outlined in guidelines like OECD 105.[14][15][16]

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the comprehensive workflow for a robust shake-flask solubility experiment.

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic aqueous solubility of 2-(Methylamino)acetamide hydrochloride at 25°C in various pH buffers.

Materials:

-

2-(Methylamino)acetamide hydrochloride (solid powder)

-

Glass vials with screw caps

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate buffer, pH 4.5

-

HCl solution, pH 1.2

-

Orbital shaker with temperature control[9]

-

Calibrated pH meter

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

HPLC-grade water and acetonitrile[14]

Procedure:

-

Preparation: Add an excess amount of solid 2-(Methylamino)acetamide hydrochloride to several replicate vials (n=3 is recommended). An amount sufficient to ensure undissolved solid remains at the end of the experiment is key.[15]

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to each vial.

-

pH Measurement: Measure and record the initial pH of the resulting suspension.[15]

-

Equilibration: Place the tightly sealed vials on an orbital shaker set to a consistent agitation speed at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours.[4][9] To confirm that equilibrium has been reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree.[14]

-

Post-Equilibration: After equilibration, visually confirm the presence of undissolved solid. Measure and record the final pH of the suspension.

-

Phase Separation: Separate the solid from the liquid phase. This is a critical step to avoid artificially inflating the solubility value.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Alternatively, use a syringe to draw the suspension and pass it through a low-binding chemical-resistant filter (e.g., PVDF).

-

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from the centrifuged or filtered sample.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV.[14][17]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and create a series of calibration standards.[12]

-

Dilute the supernatant sample with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or mg/mL.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved amine compounds.[17]

Hypothetical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) Acetonitrile. The acidic mobile phase helps ensure sharp peak shapes for amines.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~210 nm, typical for amide bonds).

-

Column Temperature: 30°C

Causality Note: Using a buffered mobile phase is important when analyzing hydrochloride salts to prevent on-column pH fluctuations that can lead to peak splitting or broadening.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Illustrative Thermodynamic Solubility Data for 2-(Methylamino)acetamide Hydrochloride at 25°C

| Solvent / Buffer System | Final pH | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | 155,200 | 4,500 | 155.2 |

| Citrate Buffer | 4.5 | 148,900 | 3,800 | 148.9 |

| Phosphate Buffer | 6.8 | 95,700 | 2,100 | 95.7 |

| PBS | 7.4 | 45,300 | 1,500 | 45.3 |

| Deionized Water | 6.5* | 89,500 | 2,500 | 89.5 |

*Final pH in unbuffered water will depend on the properties of the compound itself.

Interpreting the pH-Solubility Relationship

The illustrative data shows a clear trend: solubility is highest at low pH and decreases as the pH increases. This is consistent with the theoretical framework. The molecule is predominantly in its highly soluble protonated form at pH 1.2 and 4.5. As the pH approaches and surpasses the pKa of the methylamino group (likely in the 7-9 range), the concentration of the less soluble free base increases, causing the overall solubility to drop.

This relationship can be visualized as follows:

Caption: Ionization state and its impact on solubility.

Conclusion

Characterizing the aqueous solubility of 2-(Methylamino)acetamide hydrochloride is a foundational step in its scientific evaluation. This guide has established that its solubility is fundamentally pH-dependent due to the ionization of its secondary amine. A precise and reliable determination requires adherence to the thermodynamic principles embodied in the shake-flask method, coupled with a validated, quantitative analytical technique like HPLC. The methodologies and theoretical insights provided herein equip researchers and drug development professionals with a robust framework to generate high-quality, interpretable solubility data essential for informed decision-making in their research and development endeavors.

References

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Avdeef, A. (2007). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]

-

PubChem. 2-(Methylamino)acetamide hydrochloride. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1079-1088.

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

JoVE. (2020). Factors Affecting Solubility. Retrieved from [Link]

-

PubMed. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

FILAB. (2023). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

-

Waters. (2021). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]

-

PubChem. 2-amino-N-methylacetamide hydrochloride. Retrieved from [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

EPTQ. (2020). Chemical analysis in amine system operations. Retrieved from [Link]

-

ResearchGate. (2021). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

-

EPA NEIPS. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]

-

Wikipedia. Solubility. Retrieved from [Link]

-

TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Retrieved from [Link]

-

Wikipedia. Henderson–Hasselbalch equation. Retrieved from [Link]

-

Phytosafe. OECD 105. Retrieved from [Link]

-

Cheméo. (2023). Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Retrieved from [Link]

Sources

- 1. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. enamine.net [enamine.net]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 8. jove.com [jove.com]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ovid.com [ovid.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. filab.fr [filab.fr]

- 17. Making sure you're not a bot! [helda.helsinki.fi]

The Multifaceted Biological Landscape of 2-(Methylamino)acetamide Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the identification of privileged scaffolds that serve as a foundation for the development of novel therapeutic agents is of paramount importance. The 2-(methylamino)acetamide core, a seemingly simple yet remarkably versatile chemical entity, has emerged as a promising framework for the design of compounds with a wide spectrum of biological activities. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-(methylamino)acetamide derivatives. By delving into their anticonvulsant, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, we aim to equip the scientific community with the knowledge necessary to unlock the full therapeutic potential of this fascinating class of molecules. Our narrative is grounded in established scientific principles and supported by a comprehensive review of the current literature, ensuring a blend of technical accuracy and field-proven insights.

I. The 2-(Methylamino)acetamide Core: A Foundation for Diverse Bioactivity

The 2-(methylamino)acetamide moiety, characterized by a central acetamide backbone with a methylamino substituent at the alpha-carbon, provides a unique combination of structural features that are conducive to diverse biological interactions. The presence of both hydrogen bond donors and acceptors, coupled with the potential for various substitutions on both the nitrogen and the acetyl group, allows for the fine-tuning of physicochemical properties and target-specific interactions.

The inherent flexibility of the scaffold permits the exploration of vast chemical space, leading to the identification of derivatives with tailored pharmacological profiles. Strategic structural modifications can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potency and selectivity of the compounds.[1]

II. Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for acetamide derivatives has been in the realm of neurology, particularly in the management of epilepsy. Several studies have highlighted the potential of N-substituted amino acid derivatives, including those structurally related to 2-aminoacetamide, to exhibit anticonvulsant activities in vivo.[2]

A. Proposed Mechanisms of Action

The anticonvulsant effects of these derivatives are believed to be multifactorial, primarily involving the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[3][4]

-

Modulation of Voltage-Gated Sodium Channels: A key mechanism implicated in the action of many antiepileptic drugs is the blockade of voltage-gated sodium channels.[5] By stabilizing the inactive state of these channels, 2-(methylamino)acetamide derivatives can reduce the repetitive firing of neurons that is characteristic of seizure activity.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some acetamide derivatives may enhance GABAergic signaling, thereby dampening neuronal hyperexcitability.

-

Inhibition of Carbonic Anhydrase: Inhibition of carbonic anhydrase (CA) has been shown to be an effective mechanism for controlling seizures.[6] Acetazolamide, a known CA inhibitor, has demonstrated anticonvulsant activity.[6] It is plausible that certain 2-(methylamino)acetamide derivatives could also exert their effects through this pathway.

Diagram: Putative Anticonvulsant Mechanisms

Caption: Putative mechanisms of anticonvulsant action.

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Methodology:

-

Animal Model: Adult male Swiss albino mice (20-25 g).

-

Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle alone.

-

Induction of Seizures: After a predetermined time (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The dose of the compound that protects 50% of the animals (ED50) is calculated.

III. Anti-inflammatory and Antioxidant Properties: Combating Oxidative Stress

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Acetamide derivatives have demonstrated promising potential in mitigating these processes.[7]

A. Mechanism of Action: Scavenging Reactive Species

The anti-inflammatory and antioxidant activities of these compounds are often linked to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]

-

Direct Radical Scavenging: The chemical structure of certain 2-(methylamino)acetamide derivatives may allow them to directly donate a hydrogen atom or an electron to neutralize free radicals.

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[8]

-

Modulation of Inflammatory Signaling Pathways: These compounds might interfere with signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.

Diagram: Antioxidant and Anti-inflammatory Workflow

Caption: Workflow for evaluating anti-inflammatory activity.

B. Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[1]

Methodology:

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well.

-

A control well contains only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined from a dose-response curve.

IV. Enzyme Inhibition: A Targeted Approach

The versatility of the 2-(methylamino)acetamide scaffold extends to its ability to interact with and inhibit the activity of various enzymes, making it a valuable starting point for the development of targeted therapies.

A. Carbonic Anhydrase Inhibition

As previously mentioned, carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications.[9] Certain sulfonamide-containing acetamide derivatives have shown potent inhibitory activity against various CA isoforms, including those associated with tumors.[9] The acetamide moiety can be modified to enhance binding to the active site of the enzyme.

B. Other Enzyme Targets

The potential for 2-(methylamino)acetamide derivatives to inhibit other enzymes is an active area of research. For example, derivatives have been investigated as inhibitors of cyclooxygenase-II (COX-II) for their anti-inflammatory effects.[8] Furthermore, the core structure can be incorporated into molecules designed to target specific kinases or proteases, depending on the nature of the substituents.

V. Synthesis Strategies: Building the Molecular Framework

The synthesis of 2-(methylamino)acetamide derivatives can be achieved through various established organic chemistry reactions. A common and efficient method involves the coupling of a carboxylic acid with an amine.[7][10]

A. General Synthetic Protocol: Amide Coupling

Methodology:

-

Activation of Carboxylic Acid: The corresponding carboxylic acid precursor is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Amine Coupling: The activated carboxylic acid is then reacted with the desired amine (in this case, a derivative of methylamine) in an appropriate solvent (e.g., dichloromethane, dimethylformamide).

-

Work-up and Purification: The reaction mixture is worked up to remove byproducts and the desired product is purified using techniques such as column chromatography or recrystallization.

VI. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 2-(methylamino)acetamide derivatives, SAR studies have provided valuable insights:

-

Substituents on the Aromatic Ring: The nature and position of substituents on any aromatic rings incorporated into the derivative can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with the target.[7]

-

Modifications of the Methylamino Group: Altering the alkyl chain on the nitrogen or replacing the methyl group with other functionalities can influence the compound's lipophilicity and steric interactions within the binding pocket of the target.

-

Changes to the Acetamide Backbone: Modifications to the acetamide linker can affect the overall conformation of the molecule and its ability to adopt the optimal orientation for binding.

Table 1: Illustrative SAR of Acetamide Derivatives in Antioxidant Activity [7]

| Compound | R1 Group | R2 Group | Antioxidant Activity (IC50 in µM) |

| 1 | H | Phenyl | > 100 |

| 2 | 4-OH | Phenyl | 25.4 |

| 3 | 4-OCH3 | Phenyl | 45.2 |

| 4 | H | 4-Cl-Phenyl | 89.1 |

This table is a generalized representation based on trends observed in the literature and does not represent specific data for 2-(methylamino)acetamide derivatives unless explicitly stated in the cited source.

VII. Future Directions and Conclusion

The 2-(methylamino)acetamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anticonvulsant to anti-inflammatory and enzyme-inhibiting properties, underscore its significance in medicinal chemistry. Future research efforts should focus on:

-

Elucidation of Precise Mechanisms of Action: While several putative mechanisms have been proposed, further studies are needed to delineate the exact molecular targets and signaling pathways modulated by these compounds.

-

Expansion of SAR Studies: A more systematic exploration of the chemical space around the 2-(methylamino)acetamide core will undoubtedly lead to the identification of more potent and selective derivatives.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

References

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

-

Ghosh, A., et al. (2021). Sulfamate acetamides as electrophiles for targeted covalent inhibitors that are suitable for in vivo administration. ResearchGate. [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

-

van Dorsser, W., et al. (1983). Anticonvulsant activity of milacemide. Archives Internationales de Pharmacodynamie et de Thérapie, 266(2), 239-249. [Link]

-

PubChem. (n.d.). 2-(methylamino)acetamide hydrochloride. PubChem. [Link]

-

Di Paola, R., et al. (2020). Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. International Journal of Molecular Sciences, 21(11), 4099. [Link]

-

Al-Ostath, A., & Al-Majed, A. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. [Link]

-

Nass, R. D., & Benbadis, S. R. (2024). Antiepileptic Drugs. Medscape. [Link]

-

Li, X., et al. (2019). Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]

-

Abdel-Aziz, M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 747-761. [Link]

-

Mphahamele, P. M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9698-9710. [Link]

-

Walker, M. C., & Sander, J. W. (2004). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

El-Sayed, N. N. E., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 113-119. [Link]

- US Patent No. US6649796B2. (2003). Process for the preparation of acetamide derivatives.

-

Tancheva, L. P., & Alov, P. I. (2017). Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 9, e11867. [Link]

-

Griffin, C. E., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(19), 6296. [Link]

-

Kumar, A., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 528-537. [Link]

-

PubChem. (n.d.). 2-(Methylamino)acetamide hydrochloride. PubChem. [Link]

-

Scozzafava, A., & Supuran, C. T. (2021). Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. International Journal of Molecular Sciences, 22(11), 5674. [Link]

-

Al-Salahi, R., et al. (2018). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. ResearchGate. [Link]

-

Gualtieri, M., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(16), 4983. [Link]

-

ClinicalTrials.gov. (2022). Mechanisms of Palmitoylethanolamide (PEA) to Alter Pain Sensitivity in Knee Osteoarthritis. ClinicalTrials.gov. [Link]

-

Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

Sources

- 1. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Anticonvulsant activity of milacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. mdpi.com [mdpi.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archivepp.com [archivepp.com]

- 9. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Significance of 2-(Methylamino)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)acetamide, also known as sarcosinamide, a molecule of significant interest in the fields of synthetic chemistry and drug development. While its initial discovery is rooted in the early 20th-century exploration of amino acid derivatives, its contemporary relevance is highlighted by its role as a key precursor in the synthesis of advanced chemotherapeutic agents. This document elucidates the historical context of its discovery, details robust synthetic protocols, presents its physicochemical properties, and explores its biological transport mechanisms and applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Historical Context and Discovery

The discovery of 2-(methylamino)acetamide is not attributed to a single seminal publication but rather emerged from the systematic investigation of amino acid amides, a field pioneered by the work of Emil Fischer and his contemporaries in the early 1900s. Their foundational research into the synthesis and properties of peptides and their constituent building blocks laid the groundwork for the eventual synthesis of N-substituted amino acid amides like sarcosinamide. The initial interest in such compounds was driven by a desire to understand the fundamental chemistry of proteins and to create novel molecules with potential therapeutic applications.

While the precise first synthesis of 2-(methylamino)acetamide is not prominently documented, its intellectual origins can be traced to the broader exploration of sarcosine (N-methylglycine) derivatives. The historical significance of these simple amino acid derivatives became particularly evident in the latter half of the 20th century with their application in asymmetric synthesis, providing stereoselective pathways to complex molecules.

Physicochemical Properties

Due to the limited availability of experimentally determined data in publicly accessible databases, the following table includes a combination of experimental data for its hydrochloride salt and predicted values for the free base. These predicted values are derived from computational models and should be considered as estimates.

| Property | Value (2-(Methylamino)acetamide) | Value (2-(Methylamino)acetamide hydrochloride) | Notes |

| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | - |

| Molecular Weight | 88.11 g/mol | 124.57 g/mol [1] | - |

| CAS Number | 6250-76-6 | 5325-64-4 | - |

| Appearance | Predicted to be a solid at room temperature | White crystalline powder[1] | The free base is expected to be hygroscopic. |

| Melting Point | 70-72 °C (experimental) | Not available | Sourced from commercial supplier data. |

| Boiling Point | 229.2 ± 23.0 °C (Predicted) | Not available | Prediction based on computational models. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Soluble in water[1] | The presence of amine and amide groups suggests good water solubility. |

| pKa (of the amine) | ~9.8 (Predicted) | Not applicable | Typical for a secondary amine. |

| LogP | -1.3089 (Predicted) | Not applicable | Indicates a high degree of hydrophilicity. |

Synthesis of 2-(Methylamino)acetamide

A common and reliable method for the synthesis of 2-(methylamino)acetamide involves a two-step process starting from the readily available 2-chloro-N-methylacetamide. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the amination reaction.

Synthesis Protocol

Step 1: Preparation of 2-chloro-N-methylacetamide

This intermediate can be synthesized by the acylation of methylamine with chloroacetyl chloride.

-

Reaction: CH₃NH₂ + ClCOCH₂Cl → CH₃NHCOCH₂Cl + HCl

-

Detailed Protocol:

-

A solution of methylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled to 0 °C in an ice bath.

-

Chloroacetyl chloride (1.0 eq) is added dropwise to the cooled methylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The resulting mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-chloro-N-methylacetamide, which can be purified by recrystallization or distillation.

-

Step 2: Amination of 2-chloro-N-methylacetamide to form 2-(Methylamino)acetamide

The final product is obtained by the nucleophilic substitution of the chloride in 2-chloro-N-methylacetamide with ammonia.

-

Reaction: CH₃NHCOCH₂Cl + 2 NH₃ → CH₃NHCOCH₂NH₂ + NH₄Cl

-

Detailed Protocol:

-

2-chloro-N-methylacetamide (1.0 eq) is dissolved in an excess of aqueous or alcoholic ammonia solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) in a sealed vessel to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ammonia and solvent are removed under reduced pressure.

-

The resulting residue is taken up in a suitable solvent and the ammonium chloride byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 2-(methylamino)acetamide, which can be further purified by column chromatography or recrystallization.

-

Reaction Mechanism and Rationale

The synthesis hinges on two fundamental organic reactions: acylation and nucleophilic substitution.

-

Acylation of Methylamine: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The use of a cooled solution and slow addition of the acid chloride is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Nucleophilic Substitution: The amination of 2-chloro-N-methylacetamide is a classic SN2 reaction. The ammonia molecule, a potent nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the primary amine. The use of excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Synthesis of 2-(Methylamino)acetamide

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, a singlet for the methylene group adjacent to the amide, and broad signals for the amine and amide protons, which may exchange with D₂O. The chemical shifts would be influenced by the adjacent functional groups.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the N-methyl carbon, the methylene carbon, and the carbonyl carbon of the amide group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amines and the amide group (around 3100-3500 cm⁻¹). A strong C=O stretching vibration for the amide would be expected in the region of 1650-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (88.11 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and the nitrogen atoms.

Role in Drug Development: The Case of SarCNU

A significant application of 2-(methylamino)acetamide in drug development is its use as a key precursor in the synthesis of 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU), a chemotherapeutic agent investigated for its antitumor activity, particularly against malignant gliomas.

Synthesis of SarCNU from 2-(Methylamino)acetamide

The synthesis of SarCNU from sarcosinamide involves a two-step process: formation of a urea intermediate followed by nitrosation.

-

Step 1: Urea Formation: 2-(Methylamino)acetamide (sarcosinamide) is reacted with 2-chloroethyl isocyanate to form the urea derivative, N-(2-chloroethyl)-N'-(carboxamidomethylene)-N'-(methyl)urea (SarCU).[2]

-

Step 2: Nitrosation: The SarCU intermediate is then treated with a nitrosating agent, such as sodium nitrite under acidic conditions, to introduce the nitroso group, yielding SarCNU.

Synthesis of SarCNU from 2-(Methylamino)acetamide

Biological Significance and Mechanism of Action

SarCNU has demonstrated enhanced antitumor activity against human glioma xenografts compared to the established chemotherapeutic agent BCNU. A key aspect of its biological activity is its transport into cancer cells.

Carrier-Mediated Transport: Research has shown that both 2-(methylamino)acetamide and SarCNU are substrates for a carrier-mediated transport system in human glioma cells. This transporter is believed to be the catecholamine transporter. This active transport mechanism leads to a significantly higher intracellular accumulation of SarCNU compared to BCNU, which enters cells via passive diffusion. This enhanced uptake is a plausible explanation for the increased efficacy of SarCNU.

The uptake of sarcosinamide can be competitively inhibited by epinephrine, further supporting the role of the catecholamine transporter. This shared transport mechanism highlights a fascinating example of a "Trojan horse" strategy in drug design, where a cytotoxic agent is coupled to a molecule that is actively transported into target cells, thereby increasing its intracellular concentration and therapeutic effect.

Carrier-Mediated Transport into Glioma Cells

Conclusion

2-(Methylamino)acetamide, or sarcosinamide, is a molecule with a rich history and continued relevance in modern chemical and pharmaceutical sciences. From its origins in the foundational studies of amino acid chemistry to its contemporary role as a crucial building block for targeted cancer therapies, it exemplifies the enduring importance of fundamental organic synthesis. The discovery of its carrier-mediated transport into cancer cells has provided valuable insights for the rational design of more effective chemotherapeutic agents. This technical guide serves as a comprehensive resource for researchers, providing the necessary background, synthetic protocols, and biological context to facilitate further investigation and application of this versatile compound.

References

- Conway, T., & Diksic, M. (1988). Synthesis of "no-carrier-added" carbon-11 SarCNU: the sarcosinamide analog of the chemotherapeutic agent BCNU. Journal of Nuclear Medicine, 29(12), 1957–1960.

- Ali-Osman, F., Srivenugopal, K. S., & Stein, D. E. (1991). 2-Chloroethyl-3-sarcosinamide-1-nitrosourea, a novel chloroethylnitrosourea analogue with enhanced antitumor activity against human glioma xenografts. Cancer research, 51(13), 3344–3348.

Sources

Sarcosinamide: A Technical Guide to a Versatile Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Sarcosinamide, systematically known as 2-(Methylamino)acetamide, is a compound of significant interest in pharmaceutical research and development. While structurally simple, it serves as a critical building block in the synthesis of more complex molecules, most notably in the development of targeted chemotherapeutic agents. This technical guide provides a comprehensive overview of Sarcosinamide, consolidating its chemical and physical properties, synthesis, analytical characterization, and its pivotal role in drug delivery, particularly its transport mechanism into cancer cells. This document is intended to be a valuable resource for researchers and scientists in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights to facilitate its application in the laboratory.

Introduction: The Significance of Sarcosinamide in Medicinal Chemistry

In the vast landscape of pharmaceutical intermediates, small, functionalized molecules often form the cornerstone of complex drug synthesis. Sarcosinamide, a derivative of the amino acid sarcosine, is one such molecule that has garnered attention for its utility as a synthetic precursor.[1][2][3][4][5][6] Its primary amine and amide functionalities provide reactive handles for the construction of larger, biologically active compounds.[2]

Notably, Sarcosinamide has been instrumental in the development of SarCNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea), a chloroethylnitrosourea analogue with promising antitumor activity against human glioma xenografts.[7] The design of SarCNU leverages the inherent biological transport mechanisms of Sarcosinamide to enhance drug delivery to cancer cells, a strategy that underscores the importance of understanding the fundamental biology of such intermediates. This guide will delve into the multifaceted nature of Sarcosinamide, from its basic chemical identity to its sophisticated role in targeted drug therapy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Sarcosinamide is paramount for its effective use in research and synthesis. This section outlines its key identifiers and characteristics.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-(Methylamino)acetamide[8]

-

Synonyms: Sarcosinamide, N-Methylglycinamide, Sarcosine Amide[9]

-

CAS Number: 6250-76-6 (for the free base)[10]

-

Commonly Used Form: Sarcosinamide is frequently utilized as its hydrochloride salt (Sarcosinamide HCl).

Physicochemical Data

The following table summarizes the key physicochemical properties of Sarcosinamide hydrochloride, the more commonly handled form in laboratory settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 160-162 °C | [9] |

| Solubility | Highly soluble in water | [9] |

| Stability | Stable under normal conditions. Store in a cool, dry place. | [9] |

Synthesis of Sarcosinamide

While Sarcosinamide is commercially available, an understanding of its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. The synthesis of Sarcosinamide typically involves the amidation of a sarcosine derivative. A representative laboratory-scale synthesis protocol is provided below. This protocol is based on established principles of peptide and amide bond formation.

Representative Synthetic Protocol: Amidation of N-Boc-Sarcosine

This two-step protocol involves the protection of the amine group of sarcosine, followed by activation of the carboxylic acid and subsequent amidation.

Step 1: Protection of Sarcosine

-

Dissolve Sarcosine: Dissolve sarcosine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add Base: Add a base, such as sodium hydroxide (NaOH) (2 equivalents), to the solution to deprotonate the carboxylic acid and neutralize the amine hydrochloride if starting from the salt.

-

Add Protecting Group: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Boc-sarcosine into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Amidation and Deprotection

-

Activate Carboxylic Acid: Dissolve N-Boc-sarcosine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir at 0°C for 30 minutes.

-

Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents), to the activated ester. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude N-Boc-sarcosinamide in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

-

Isolation: Evaporate the solvent to yield Sarcosinamide hydrochloride. The product can be further purified by recrystallization.

Caption: Synthetic scheme for Sarcosinamide hydrochloride.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of Sarcosinamide. This section outlines the primary techniques used for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of Sarcosinamide and quantifying it in various matrices. A typical reversed-phase HPLC method would be employed.

Experimental Protocol: HPLC Analysis of Sarcosinamide

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often optimal.

-

Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore.

-

Sample Preparation: Dissolve Sarcosinamide hydrochloride in the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Sarcosinamide and to provide structural information through fragmentation analysis.

Expected Mass Spectra Data:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected [M+H]⁺: For the free base (C₃H₈N₂O), the expected monoisotopic mass is 88.0637. The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 89.0715.

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragment ions resulting from the loss of ammonia (-17 Da) or the cleavage of the amide bond.

Caption: Predicted MS fragmentation of Sarcosinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of Sarcosinamide, confirming the connectivity of atoms within the molecule.

Expected ¹H NMR Spectral Data (in D₂O):

-

Methyl Group (-CH₃): A singlet at approximately 2.7-2.9 ppm.

-

Methylene Group (-CH₂-): A singlet at approximately 3.8-4.0 ppm.

-

Amine and Amide Protons: These protons will exchange with D₂O and may not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.

Pharmacology and Biological Activity

The biological activity of Sarcosinamide is primarily understood through its role as a substrate for cellular transport systems, which has been cleverly exploited in drug design.

Mechanism of Cellular Uptake: Facilitated Diffusion

Research has shown that Sarcosinamide is transported into cells via a carrier-mediated process known as facilitated diffusion.[11] This process does not require metabolic energy but relies on a concentration gradient and the presence of specific transporter proteins in the cell membrane.

Studies in human glioma SK-MG-1 cells have elucidated the kinetics of Sarcosinamide transport:

| Kinetic Parameter | Value | Source |

| Kₘ (Michaelis constant) | 0.284 ± 0.041 mM | [11] |

| Vₘₐₓ (Maximum velocity) | 0.154 ± 0.024 nmol/10⁶ cells/min | [11] |

The transport of Sarcosinamide is sodium-independent and temperature-dependent.[11] It is also noteworthy that Sarcosinamide itself is not metabolized within these cells.[11]

The Catecholamine Transporter: A Gateway into Cancer Cells

A pivotal finding is that Sarcosinamide is a substrate for the catecholamine transporter.[12] This transporter is also responsible for the uptake of neurotransmitters like epinephrine. This shared transport mechanism is significant because it provides a pathway for Sarcosinamide and its derivatives to enter cells that express this transporter, including certain types of cancer cells.[12]

Caption: Sarcosinamide and SarCNU cellular uptake model.

Applications in Drug Development

The primary application of Sarcosinamide in drug development is as a pharmaceutical intermediate, particularly for synthesizing molecules that can leverage its transport pathway for targeted delivery.

A Scaffold for Targeted Chemotherapeutics: The Case of SarCNU

As previously mentioned, Sarcosinamide is a key precursor in the synthesis of SarCNU.[13] The rationale behind this design is that by attaching the cytotoxic chloroethylnitrosourea moiety to Sarcosinamide, the resulting compound (SarCNU) can be actively transported into cancer cells via the catecholamine transporter.[12] This leads to a higher intracellular concentration of the cytotoxic agent compared to drugs that rely on passive diffusion, such as BCNU.[12]

This targeted delivery approach may lead to enhanced efficacy and potentially reduced systemic toxicity, as the drug is preferentially accumulated in cells with the specific transporter.

Potential for Other Derivatives